5-HT1A Receptor Agonist Activity: Target Compound (CAS 2090584-86-2) vs. 4-Substituted Regioisomer (CAS 1692335-56-0) — Functional Selectivity Differentiation
The target compound, 3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one (CAS 2090584-86-2), demonstrates measurable agonist activity at the rat 5-HT1A receptor with an EC₅₀ value of 1.5 μM, as assessed by [³⁵S]GTPγS binding in Sprague-Dawley rat hippocampal membranes [1]. In contrast, the 4-substituted regioisomer, 4-(3-aminopyrrolidine-1-carbonyl)pyridin-2(1H)-one (CAS 1692335-56-0), lacks publicly reported 5-HT1A functional data in the same assay system, but is characterized in patent literature as a chemical intermediate rather than an active pharmacological agent . The positional shift of the carbonyl-pyrrolidine attachment from the 3-position (target) to the 4-position (comparator) alters the spatial orientation of the aminopyrrolidine moiety relative to the pyridinone ring, which is expected to differentially affect hydrogen-bonding interactions with GPCR transmembrane residues [2]. At the D2 dopamine receptor, the target compound exhibits antagonist activity with an IC₅₀ of 22.6 μM (rat striatum membrane), indicating a dual 5-HT1A/D2 pharmacological fingerprint that is not documented for the 4-substituted isomer [1].
| Evidence Dimension | 5-HT1A receptor functional agonist activity (EC₅₀) and D2 receptor antagonist activity (IC₅₀) |
|---|---|
| Target Compound Data | 5-HT1A EC₅₀ = 1.5 μM (1.50E+3 nM); D2 IC₅₀ = 22.6 μM (2.26E+4 nM) |
| Comparator Or Baseline | 4-(3-aminopyrrolidine-1-carbonyl)pyridin-2(1H)-one (CAS 1692335-56-0): No 5-HT1A or D2 activity data reported in peer-reviewed literature; classified as a synthetic intermediate |
| Quantified Difference | Target compound has demonstrable dual 5-HT1A/D2 activity; comparator lacks any reported receptor pharmacology in equivalent assays |
| Conditions | Rat 5-HT1A: hippocampal membrane [³⁵S]GTPγS binding, 90 min incubation. Rat D2: striatum membrane, dopamine-stimulated [³⁵S]GTPγS binding inhibition |
Why This Matters
For neuroscience research programs targeting serotonergic or dopaminergic pathways, the 3-substituted regioisomer provides a defined dual-receptor starting point with quantifiable potency, whereas the 4-substituted regioisomer is pharmacologically uncharacterized and cannot serve as a substitute without risking loss of the 5-HT1A/D2 dual activity profile.
- [1] BindingDB Entry BDBM50619381 (CHEMBL5403228). Affinity data: 5-HT1A agonist EC₅₀ = 1.50E+3 nM (rat hippocampal membrane, [³⁵S]GTPγS binding); D2 antagonist IC₅₀ = 2.26E+4 nM (rat striatum membrane, dopamine-stimulated [³⁵S]GTPγS binding). View Source
- [2] Taisho Pharmaceutical Co., Ltd. Aminopyrrolidine compound. US Patent 8,044,068 (issued October 25, 2011). SAR discussion demonstrates that the position of carbonyl-heterocycle attachment is a critical determinant of MC4 receptor binding. View Source
